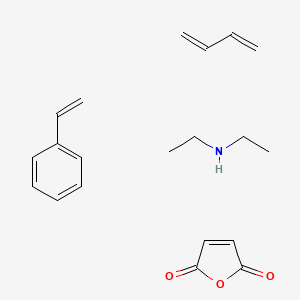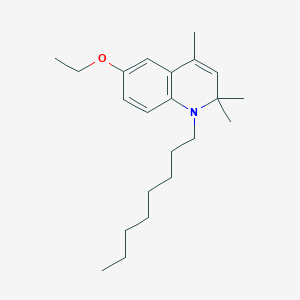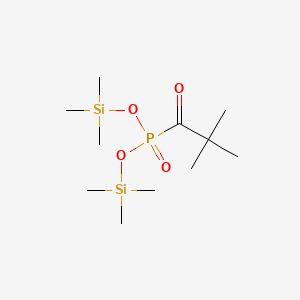
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2,2-dimethylpropanoyl moiety and two trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate typically involves the reaction of a phosphonate ester with trimethylsilyl reagents. One common method is the McKenna reaction, which uses bromotrimethylsilane (BTMS) to transform dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale McKenna reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphonic acid.
Oxidation and Reduction: The phosphonate group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Bromotrimethylsilane (BTMS): Used in the McKenna reaction for the synthesis of bis(trimethylsilyl) esters.
Hydrolytic Agents: Water or aqueous acids can be used for hydrolysis reactions.
Oxidizing and Reducing Agents: Various agents can be employed depending on the desired transformation.
Major Products Formed
Phosphonic Acids: Hydrolysis of this compound yields phosphonic acids.
Substituted Phosphonates: Substitution reactions can produce a variety of substituted phosphonates with different functional groups.
Applications De Recherche Scientifique
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting the phosphonate moiety. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl) phosphite: Another organophosphorus compound with similar reactivity but different applications.
Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester: A related compound with multiple trimethylsilyl groups and similar chemical properties.
Uniqueness
Bis(trimethylsilyl) (2,2-dimethylpropanoyl)phosphonate is unique due to its specific structure, which combines a 2,2-dimethylpropanoyl moiety with a phosphonate group and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
108584-93-6 |
|---|---|
Formule moléculaire |
C11H27O4PSi2 |
Poids moléculaire |
310.47 g/mol |
Nom IUPAC |
1-bis(trimethylsilyloxy)phosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H27O4PSi2/c1-11(2,3)10(12)16(13,14-17(4,5)6)15-18(7,8)9/h1-9H3 |
Clé InChI |
XQERYQPSCPQMAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


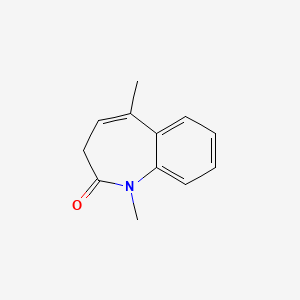


![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
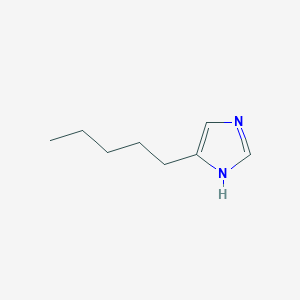
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
